Tubulin polymerization-IN-52

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

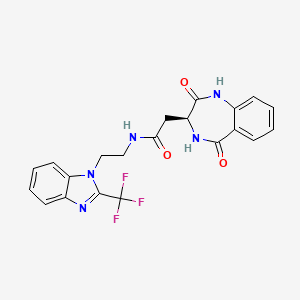

Molecular Formula |

C21H18F3N5O3 |

|---|---|

Molecular Weight |

445.4 g/mol |

IUPAC Name |

2-[(3S)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]-N-[2-[2-(trifluoromethyl)benzimidazol-1-yl]ethyl]acetamide |

InChI |

InChI=1S/C21H18F3N5O3/c22-21(23,24)20-28-14-7-3-4-8-16(14)29(20)10-9-25-17(30)11-15-19(32)26-13-6-2-1-5-12(13)18(31)27-15/h1-8,15H,9-11H2,(H,25,30)(H,26,32)(H,27,31)/t15-/m0/s1 |

InChI Key |

QAGXGXDCLMVURA-HNNXBMFYSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N[C@H](C(=O)N2)CC(=O)NCCN3C4=CC=CC=C4N=C3C(F)(F)F |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)NCCN3C4=CC=CC=C4N=C3C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Tubulin Polymerization-IN-52 (Cryptophycin-52)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Tubulin Polymerization-IN-52, also known as Cryptophycin-52 (Cp-52). This potent antimitotic agent demonstrates a powerful ability to disrupt microtubule dynamics, making it a subject of significant interest in cancer research and drug development. This document details its binding characteristics, effects on tubulin polymerization, and the molecular interactions that underpin its activity, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action

This compound (Cryptophycin-52) is a highly potent inhibitor of cell proliferation, exerting its effects by disrupting the dynamic instability of microtubules, which are essential for mitotic spindle formation and cell division.[1][2][3] Unlike some microtubule-targeting agents that either solely promote or inhibit polymerization, Cryptophycin-52 uniquely inhibits both the polymerization and depolymerization of tubulin.[1][4]

The primary mechanism involves the binding of Cryptophycin-52 to tubulin dimers, inducing significant conformational changes.[1][4] Cryo-electron microscopy (cryo-EM) studies have revealed that it binds at the inter-dimer interface of tubulin, a site that partially overlaps with that of maytansine.[1][4][5] This binding event introduces curvature within and between tubulin dimers, a structural alteration that is incompatible with the straight lattice structure of a normal microtubule.[1][4] These conformational changes are particularly notable in the α-tubulin and β-tubulin helices H8 and H10.[1][4]

At low picomolar concentrations, Cryptophycin-52 kinetically stabilizes microtubule dynamics, effectively suppressing the growth and shortening of microtubules without significantly altering the overall microtubule mass in cells.[3] This suppression of dynamics is sufficient to arrest the cell cycle at the G2/M phase and induce apoptosis.[3][6] At higher concentrations, it leads to the net depolymerization of microtubules.[3]

Quantitative Data Summary

The potency of this compound (Cryptophycin-52) is highlighted by its exceptionally low IC50 and Kd values.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Cell Proliferation) | 11 pM | HeLa Cells | [1][3] |

| Kd (Cp-52-tubulin complex for microtubules) | 47 nM | In vitro | [1] |

Signaling and Mechanistic Pathway

The following diagram illustrates the mechanism of action of this compound (Cryptophycin-52) at the molecular level.

Key Experimental Protocols

Cryo-Electron Microscopy (Cryo-EM) for Structural Determination

This protocol outlines the general steps used to determine the structure of the tubulin-Cryptophycin-52 complex.

Methodology:

-

Sample Preparation: Purified HeLa tubulin is incubated with Cryptophycin-52 to allow for complex formation. The sample is then applied to cryo-EM grids and vitrified in liquid ethane.

-

Data Acquisition: The frozen grids are imaged using a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) are collected.

-

Image Processing: The raw micrographs are processed to correct for motion and to pick individual particle images. These particles, representing different views of the tubulin-Cryptophycin-52 complex, are then classified and averaged to generate 2D class averages.

-

3D Reconstruction: The 2D class averages are used to reconstruct a 3D map of the complex. This process is refined iteratively to achieve high resolution.

-

Model Building and Refinement: An atomic model of the tubulin-Cryptophycin-52 complex is built into the 3D map and refined using molecular dynamics simulations to ensure stereochemical quality and a good fit to the density map.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of Cryptophycin-52 on the assembly of microtubules from purified tubulin.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture containing purified tubulin in a polymerization buffer (e.g., PEM buffer with GTP and glycerol) is prepared.

-

Compound Addition: Different concentrations of Cryptophycin-52 (or a vehicle control) are added to the reaction mixtures.

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

-

Turbidity Measurement: Microtubule polymerization is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time in a temperature-controlled spectrophotometer.

-

Data Analysis: The rate and extent of polymerization in the presence of Cryptophycin-52 are compared to the control to determine its inhibitory effect. The IC50 for polymerization inhibition can be calculated from these data.

Conclusion

This compound (Cryptophycin-52) is a remarkably potent antimitotic agent with a well-defined mechanism of action. By binding to a unique site on the tubulin dimer and inducing a conformation that is incompatible with the microtubule lattice, it effectively disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis at picomolar concentrations. The detailed structural and functional data available for this compound provide a solid foundation for its further investigation and potential development as a therapeutic agent.

References

- 1. Conformational changes in tubulin upon binding cryptophycin-52 reveal its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative mechanism of action of cryptophycin-52: Kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Conformational changes in tubulin upon binding cryptophycin-52 reveal its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Unraveling the Molecular Grip: A Technical Guide to the Cryptophycin-52 Binding Site on Tubulin

For Immediate Release

This technical guide provides an in-depth analysis of the binding interaction between Cryptophycin-52 (Cp-52), a potent antimitotic agent, and its molecular target, tubulin. Designed for researchers, scientists, and drug development professionals, this document synthesizes crystallographic, microscopic, and biochemical data to elucidate the precise binding location, the conformational changes induced in tubulin, and the subsequent mechanism of microtubule disruption.

Core Findings: A Dual-Site Interaction Model

Recent high-resolution structural studies have revealed that Cryptophycin-52 binds to tubulin at the interdimer interface, a critical region for microtubule polymerization. The binding site partially overlaps with that of another potent microtubule inhibitor, maytansine.[1][2] This interaction primarily involves the β-tubulin subunit, although significant contacts with α-tubulin are also observed.[1]

Furthermore, crystallographic evidence suggests the existence of a second, novel binding site for a cryptophycin derivative located between the maytansine and vinca domains, involving the T5-loop of β-tubulin.[3][4] This discovery of a "βT5-loop site" opens new avenues for the rational design of next-generation microtubule-targeting agents.[3]

Upon binding, Cryptophycin-52 induces significant conformational changes in the tubulin dimer, promoting a curved structure that is incompatible with the straight protofilaments of a stable microtubule.[1][2] This induced curvature is a key element in its mechanism of action, leading to the inhibition of both microtubule polymerization and depolymerization.[1]

Quantitative Binding Data

The interaction between Cryptophycin-52 and tubulin is characterized by high affinity. The following tables summarize the key quantitative data from various studies.

| Parameter | Value | Cell Line/Conditions | Reference |

| IC50 (Cell Proliferation) | 11 pM | HeLa Cells | [1] |

| IC50 (Microtubule Dynamics) | 20 nM | In vitro | [5] |

| Dissociation Constant (Kd) | 47 nM | Cp-52-tubulin complex binding to microtubule ends | [5] |

| Dissociation Constant (Kd) | 0.1 ± 0.01 µM | Tubulin binding (fluorescence spectroscopy) | [6] |

| Association Constant (Ka) | (3.6 ± 1) x 10⁶ L/mol | Tubulin binding at 34°C | [7][8][9] |

| Calculated pKd | 7.09 | Molecular Dynamics Simulation | [1] |

| Parameter | Cryptophycin-52 | Cryptophycin-1 | Maytansine | Rhizoxin | PM060184 | Reference |

| Contact Area with β-tubulin (Ų) | 380.9 | 339.2 | 313.2 | 333.6 | 489.3 | [1] |

| Contact Area with α-tubulin (Ų) | 373.0 | 339.0 | Not Reported | Not Reported | Not Reported | [1] |

Mechanism of Action: A Visual Representation

The binding of Cryptophycin-52 to the tubulin dimer induces a specific conformational change that prevents its proper incorporation into the microtubule lattice. The following diagram illustrates this proposed mechanism.

References

- 1. Conformational changes in tubulin upon binding cryptophycin-52 reveal its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational changes in tubulin upon binding cryptophycin-52 reveal its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bridging the maytansine and vinca sites: Cryptophycins target β-tubulin’s T5-loop - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antiproliferative mechanism of action of cryptophycin-52: kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Interaction of the antitumor compound cryptophycin-52 with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Cryptophycin-52: A Potent Inhibitor of Tubulin Polymerization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptophycin-52 (Cp-52), a synthetic analog of the natural product Cryptophycin-1, is an exceptionally potent depsipeptide with significant antiproliferative and anticancer activities.[1][2] Isolated from cyanobacteria, the cryptophycins represent a class of microtubule-targeting agents that have garnered substantial interest in the field of oncology.[3] Cp-52, in particular, has demonstrated remarkable potency, with IC50 values in the low picomolar range for inhibiting cell proliferation.[1][3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, quantitative data, experimental protocols, and synthesis of Cryptophycin-52, intended for professionals in the fields of cancer research and drug development.

Mechanism of Action

Cryptophycin-52 exerts its potent cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.[5][6] Unlike some other microtubule inhibitors, Cp-52 does not cause a substantial decrease in microtubule mass at its effective concentrations. Instead, it kinetically stabilizes microtubule dynamics.[3]

The primary mechanism involves the binding of Cp-52 to tubulin, the fundamental protein subunit of microtubules. Specifically, it binds at the inter-dimer interface of tubulin, a site that partially overlaps with that of maytansine.[1][2][4] This binding event induces a conformational change in both α- and β-tubulin, resulting in a curved structure that is incompatible with the straight lattice of a microtubule.[1][2] This induced curvature prevents the proper polymerization of tubulin dimers into microtubules and can also inhibit depolymerization.[1] The ultimate consequence is the arrest of the cell cycle in the G2/M phase, leading to apoptosis.[3]

Quantitative Data

The biological activity of Cryptophycin-52 has been quantified in various assays. The following tables summarize the key potency metrics.

Table 1: In Vitro Antiproliferative Activity

| Cell Line | Assay Type | Metric | Value | Reference |

| HeLa | Cell Proliferation | IC50 | 11 pM | [1][3] |

| CCRF-CEM | Cell Growth Inhibition | IC50 | 0.022 nM | [7] |

Table 2: Biochemical Activity

| Target | Assay Type | Metric | Value | Reference |

| Microtubule Ends | Binding Affinity | Kd | 47 nM | [1] |

Experimental Protocols

Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin by monitoring the change in turbidity.

Materials:

-

Purified tubulin (>99%)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

-

Cryptophycin-52 (or other test compounds) dissolved in DMSO

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Protocol:

-

Reconstitute purified tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer.

-

In a pre-warmed 96-well plate, add varying concentrations of the test compound (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel for stabilization, nocodazole for destabilization).

-

Add 100 µL of the reconstituted tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for one hour.

-

Plot the absorbance as a function of time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be determined.

References

- 1. A Versatile Chemoenzymatic Synthesis for the Discovery of Potent Cryptophycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel cryptophycin antitumor agents: synthesis and cytotoxicity of fragment "B" analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cryptophycins: their synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Efficient synthesis of cryptophycin-52 and novel para-alkoxymethyl unit A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Tubulin polymerization-IN-52 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tubulin Polymerization-IN-52, a novel small molecule inhibitor of tubulin polymerization. This document details its chemical structure, physicochemical properties, and biological activity. Special emphasis is placed on its mechanism of action, supported by quantitative data from key experimental assays. Detailed protocols for relevant experiments are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of its cellular effects.

Chemical Structure and Properties

This compound, with the CAS number 2108615-05-8, is a synthetic compound belonging to the benzodiazepine class of molecules. Its chemical structure is characterized by a core benzodiazepine ring system, a structural motif known for its diverse biological activities.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (S)-N-(2-(2-(2-(trifluoromethyl)-9H-benzo[b]pyrrolo[1,2-d][1][2]diazepin-11-yl)ethyl)phenyl)acetamide |

| Molecular Formula | C25H22F3N3O |

| Molecular Weight | 437.46 g/mol |

| SMILES | O=C(NC1=CC=CC=C1C(N2)=O)[C@@H]2CC(NCCN3C4=CC=CC=C4N=C3C(F)(F)F)=O |

| CAS Number | 2108615-05-8 |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound induces cell cycle arrest, primarily at the G2/M phase, and subsequently leads to apoptosis in cancer cells.

Research on structurally related benzodiazepine derivatives suggests that these compounds likely bind to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, leading to the disassembly of the mitotic spindle and mitotic arrest.

Signaling Pathway

The primary signaling pathway affected by this compound is the cell cycle regulation pathway, leading to apoptosis.

Caption: Proposed mechanism of action for this compound.

Quantitative Data

While specific quantitative data for this compound is not extensively available in the public domain, studies on highly analogous benzodiazepine derivatives provide valuable insights into its potential potency. For instance, the compound designated as "9a" in a key study demonstrated significant biological activity.

Table 2: Biological Activity of a Structurally Related Benzodiazepine Derivative (Compound 9a)

| Assay | Cell Line | IC50 (nM) |

| Antiproliferative Activity | A549 | 15 |

| HCT116 | 8 | |

| MCF-7 | 6 | |

| HeLa | 10 | |

| K562 | 7 | |

| Tubulin Polymerization Inhibition | - | 1650 |

Data is representative of a closely related analog and should be considered indicative of the potential activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of tubulin polymerization inhibitors like this compound.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

Workflow:

Caption: Workflow for the in vitro tubulin polymerization assay.

Methodology:

-

Reagents: Purified tubulin protein (>99%), G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9), test compound, and vehicle control (e.g., DMSO).

-

Procedure:

-

On ice, add the test compound or vehicle to a microplate well.

-

Add the tubulin solution to the wells.

-

Place the microplate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis: The increase in absorbance corresponds to the extent of tubulin polymerization. The IC50 value is determined by plotting the rate of polymerization against the compound concentration.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Methodology:

-

Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Cell Cycle Analysis

This experiment determines the effect of the compound on cell cycle progression.

Methodology:

-

Treatment: Treat cells with the test compound for a specified time (e.g., 24 hours).

-

Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Immunofluorescence Microscopy for Microtubule Integrity

This technique visualizes the effect of the compound on the cellular microtubule network.

Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Immunostaining:

-

Incubate with a primary antibody against α-tubulin.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

Conclusion

This compound represents a promising lead compound from the benzodiazepine class for the development of novel anticancer agents. Its mode of action, through the inhibition of tubulin polymerization, is a clinically validated strategy for cancer therapy. The data from structurally similar compounds suggest high potency and efficacy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound. This technical guide provides the foundational information and methodologies necessary for researchers to advance the study of this and related compounds.

References

Cryptophycin-52: A Technical Guide to a Potent Microtubule Destabilizing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptophycin-52 (LY355703) is a synthetic analogue of the natural depsipeptide Cryptophycin-1, originally isolated from the cyanobacterium Nostoc sp.[1] It is a highly potent antimitotic agent that functions by destabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2][3] This technical guide provides an in-depth overview of Cryptophycin-52, including its mechanism of action, quantitative potency data, detailed experimental protocols for its characterization, and a summary of the key signaling pathways it modulates.

Mechanism of Action: Microtubule Destabilization

Cryptophycin-52 exerts its potent anticancer effects by interacting with tubulin, the fundamental protein subunit of microtubules.[4] Unlike some other microtubule-targeting agents, Cryptophycin-52's primary mechanism involves the kinetic stabilization of microtubule dynamics, particularly at low picomolar concentrations.[3][5][6]

At these low concentrations, Cryptophycin-52 binds with high affinity to the ends of microtubules, suppressing their dynamic instability.[3][5][6] This leads to a reduction in the rate and extent of both shortening and growing phases of microtubules, without a significant change in the overall microtubule polymer mass.[3][5][6] This subtle disruption of microtubule dynamics is sufficient to arrest cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1][2][7]

At higher concentrations (typically ≥10 times the IC50), Cryptophycin-52 can lead to the depolymerization of spindle microtubules.[3][5] Recent cryo-electron microscopy studies have revealed that Cryptophycin-52 binds at the tubulin inter-dimer interface, inducing a curvature in the tubulin dimers that is incompatible with the microtubule lattice structure.[8][9] This conformational change is believed to be the basis for its inhibitory effects on both microtubule polymerization and depolymerization.[8][9]

The binding of Cryptophycin-52 to tubulin is rapid, of high affinity, and not readily reversible, although it is considered non-covalent.[10] Competition experiments suggest that its binding site may overlap with that of vinblastine.[10]

Quantitative Data

Cryptophycin-52 exhibits remarkable potency against a wide range of cancer cell lines, with IC50 values often in the low picomolar range.[2] Its efficacy is significantly greater than that of other clinically used antimitotic agents like paclitaxel and vinblastine.[2] Furthermore, its activity is minimally affected by multidrug resistance mechanisms, such as the overexpression of P-glycoprotein (Pgp) and Multidrug Resistance-associated Protein (MRP).[2]

Table 1: In Vitro Antiproliferative Activity (IC50) of Cryptophycin-52

| Cell Line | Cancer Type | IC50 (pM) | Reference |

| HeLa | Cervical Cancer | 11 | [3][5][6] |

| LNCaP | Prostate Cancer | 1-10 | [7] |

| DU-145 | Prostate Cancer | 1-10 | [7] |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 22 | [11] |

| A549 | Lung Carcinoma | Not Specified | [12] |

| MCF-7 | Breast Adenocarcinoma | Not Specified | [12] |

| HTB-26 | Breast Cancer | Not Specified | [13] |

| PC-3 | Prostate Cancer | Not Specified | [13] |

| HepG2 | Hepatocellular Carcinoma | Not Specified | [13] |

Table 2: Tubulin and Microtubule Binding Parameters for Cryptophycin-52

| Parameter | Value | Conditions | Reference |

| Tubulin Binding | |||

| Apparent Association Constant (Ka) | (3.6 ± 1) × 10^6 L/mol | 34 °C | [10] |

| Microtubule End Binding | |||

| Dissociation Constant (Kd) | 47 nM | In vitro | [5][6] |

| Maximum Binding | ~19.5 molecules/microtubule | In vitro | [5][6] |

| Suppression of Microtubule Dynamics | |||

| IC50 | 20 nM | In vitro | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Cryptophycin-52.

Microtubule Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.[11] Polymerization is monitored by the increase in fluorescence of a reporter dye that binds to microtubules.[14]

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (1 mM final concentration)

-

Fluorescent reporter dye (e.g., DAPI)

-

Glycerol (10% final concentration, as a polymerization enhancer)

-

Cryptophycin-52 stock solution

-

Temperature-controlled 96-well plate fluorometer

Procedure:

-

Prepare a stock solution of purified tubulin (e.g., 2 mg/mL) in General Tubulin Buffer on ice.

-

In a pre-warmed 96-well plate, add varying concentrations of Cryptophycin-52 or vehicle control.

-

Prepare the tubulin polymerization reaction mix by adding GTP, fluorescent reporter dye, and glycerol to the tubulin solution.

-

Initiate the polymerization by adding the tubulin reaction mix to each well.

-

Immediately place the plate in the fluorometer pre-warmed to 37°C.

-

Measure the fluorescence intensity (e.g., excitation 360 nm, emission 450 nm for DAPI) at regular intervals (e.g., every 60 seconds) for 60-90 minutes.

-

Plot fluorescence intensity versus time to generate polymerization curves. Analyze the lag time, polymerization rate, and steady-state polymer mass.

Cell Viability Assay (alamarBlue®)

The alamarBlue® assay quantitatively measures cell viability by using the reducing power of living cells to convert resazurin to the fluorescent resorufin.[2]

Materials:

-

Cells in culture

-

alamarBlue® Cell Viability Reagent

-

96-well plates

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Cryptophycin-52 or vehicle control and incubate for the desired exposure time (e.g., 48-72 hours).

-

Add alamarBlue® reagent to each well at 10% of the culture volume.

-

Incubate the plate at 37°C for 1-4 hours, protected from light.

-

Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Cytotoxicity Assay (Calcein AM/Ethidium Homodimer-1)

This two-color fluorescence assay simultaneously identifies live and dead cells. Live cells are stained green by Calcein AM due to intracellular esterase activity, while dead cells with compromised membranes are stained red by Ethidium Homodimer-1, which binds to nucleic acids.[2]

Materials:

-

Cells in culture

-

LIVE/DEAD™ Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium Homodimer-1)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Culture and treat cells with Cryptophycin-52 as described for the cell viability assay.

-

Prepare the staining solution by diluting Calcein AM and Ethidium Homodimer-1 in PBS according to the manufacturer's instructions.

-

Remove the culture medium and wash the cells with PBS.

-

Add the staining solution to the cells and incubate for 30-45 minutes at room temperature, protected from light.

-

Visualize the cells using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence, or quantify the fluorescence using a plate reader.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.[2]

Materials:

-

Cells in culture

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture and treat cells with Cryptophycin-52 for a specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes or store at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathways

The induction of apoptosis by Cryptophycin-52 in cancer cells is a complex process involving multiple signaling pathways.[7][15]

Bcl-2 Family and Caspase Activation

Cryptophycin-52-induced apoptosis is modulated by the Bcl-2 family of proteins.[7][15] It can induce the phosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, which is often a priming step for apoptosis.[7][15] In cells with wild-type p53, Cryptophycin-52 can lead to the upregulation of p53 and the pro-apoptotic protein Bax.[7] This ultimately leads to the activation of caspases, such as caspase-3 and caspase-7, and the cleavage of substrates like poly(ADP-ribose) polymerase (PARP), executing the apoptotic program.[7]

JNK Pathway

A sustained increase in the phosphorylation of c-Jun N-terminal kinase (JNK) is strongly correlated with Cryptophycin-52-induced apoptosis.[7][15] The activation of the JNK signaling pathway is a key event in the cellular stress response triggered by microtubule disruption, contributing to the apoptotic cascade.

Conclusion

Cryptophycin-52 is an exceptionally potent microtubule destabilizing agent with a well-defined mechanism of action. Its ability to overcome multidrug resistance makes it a valuable tool for cancer research and a promising, albeit challenging, candidate for therapeutic development. The experimental protocols and pathway information provided in this guide offer a comprehensive resource for researchers investigating this and other microtubule-targeting compounds.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - CZ [thermofisher.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. allevi3d.com [allevi3d.com]

- 9. The novel antimicrotubule agent cryptophycin 52 (LY355703) induces apoptosis via multiple pathways in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. glpbio.com [glpbio.com]

- 13. depts.washington.edu [depts.washington.edu]

- 14. maxanim.com [maxanim.com]

- 15. corefacilities.iss.it [corefacilities.iss.it]

In-Depth Technical Guide: Cellular Effects of Low Concentrations of Tubulin Polymerization-IN-52 (Cryptophycin-52)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular effects of low concentrations of Tubulin polymerization-IN-52, also known as Cryptophycin-52. It is intended to be a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Concepts and Mechanism of Action

This compound (Cryptophycin-52) is a potent synthetic analog of the natural depsipeptide cryptophycin 1. It exhibits powerful antimitotic and antiproliferative activities at exceptionally low concentrations, with IC50 values often in the picomolar range for various cancer cell lines.[1][2][3] The primary mechanism of action of Cryptophycin-52 at these low concentrations is the kinetic stabilization of microtubule dynamics.[2] It binds with high affinity to the ends of microtubules, suppressing the dynamic instability that is crucial for proper mitotic spindle function and chromosome segregation.[2] This disruption of microtubule dynamics leads to a mitotic block, ultimately triggering apoptosis in cancer cells.[4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the cellular effects of low concentrations of Cryptophycin-52.

Table 1: Antiproliferative Activity of Cryptophycin-52 in Various Human Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (pM) |

| HeLa | Cervical Cancer | 11 |

| LNCaP | Prostate Cancer | Effects observed at ≥ 0.1 pM |

| DU-145 | Prostate Cancer | Effects observed at ≥ 0.1 pM |

| PC-3 | Prostate Cancer | Effects observed at ≥ 0.1 pM |

| Hematologic Tumor Cell Lines | Various | Low picomolar range |

| Solid Tumor Cell Lines | Various | Low picomolar range |

Table 2: Effects of Cryptophycin-52 on Microtubule Dynamics and Binding [2]

| Parameter | Value |

| IC50 for suppression of microtubule dynamics in vitro | 20 nM |

| Kd for binding to microtubule ends | 47 nM |

| Intracellular accumulation in HeLa cells (vs. medium) | ~730-fold |

Table 3: Cell Cycle and Apoptotic Effects of Cryptophycin-52 [2][4]

| Cell Line | Effect | Concentration |

| HeLa | 50% mitotic block (metaphase) | 26 pM |

| HeLa | 95% mitotic block (metaphase) | 100 pM |

| LNCaP | G2/M accumulation and sub-G0/G1 DNA content | 1-10 pM (48h) |

| DU-145 | G2/M accumulation and sub-G0/G1 DNA content | 1-10 pM (48h) |

| DU-145 | Increased caspase-3-like activity | 5 pM (48h) |

| LNCaP | Increased caspase-3-like activity | 5 pM (48h) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of Cryptophycin-52.

Cell Viability and Proliferation Assay (AlamarBlue Assay)

This protocol is adapted from methodologies used to assess the antiproliferative effects of anticancer compounds.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Cryptophycin-52 on cancer cell proliferation.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

Cryptophycin-52 stock solution (in DMSO)

-

96-well cell culture plates

-

AlamarBlue® reagent

-

Microplate reader (fluorescence or absorbance)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer or automated cell counter.

-

Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Cryptophycin-52 in complete medium from the stock solution. A typical concentration range for Cryptophycin-52 would be from 1 pM to 100 nM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

AlamarBlue Assay:

-

Add 10 µL of AlamarBlue® reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence/absorbance from a well with medium and AlamarBlue® only.

-

Express the results as a percentage of the vehicle-treated control cells.

-

Plot the percentage of proliferation against the log of the Cryptophycin-52 concentration and determine the IC50 value using non-linear regression analysis.

-

Microtubule Polymerization Assay

This protocol is a generalized method for assessing the effect of compounds on in vitro tubulin polymerization.

Objective: To determine the effect of Cryptophycin-52 on the polymerization of purified tubulin.

Materials:

-

Lyophilized tubulin (>99% pure)

-

GTP solution (100 mM)

-

Glycerol

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Cryptophycin-52

-

Fluorescence microplate reader with temperature control (37°C)

-

Fluorescent reporter for tubulin polymerization (e.g., DAPI)

Procedure:

-

Reagent Preparation:

-

Reconstitute tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Keep on ice.

-

Prepare a stock solution of Cryptophycin-52 in DMSO.

-

-

Assay Setup:

-

In a pre-warmed 96-well plate, add the following to each well:

-

General Tubulin Buffer

-

Glycerol (to a final concentration of 10%)

-

GTP (to a final concentration of 1 mM)

-

Fluorescent reporter

-

Cryptophycin-52 at various concentrations or vehicle control (DMSO).

-

-

-

Initiation of Polymerization:

-

Add the cold tubulin solution to each well to initiate the polymerization reaction.

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

-

Data Acquisition:

-

Measure the fluorescence intensity every minute for 60 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration of Cryptophycin-52.

-

Analyze the polymerization kinetics, including the lag phase, polymerization rate (slope of the linear phase), and the final plateau.

-

Immunofluorescence Staining of Microtubules

This protocol provides a general framework for visualizing the effects of Cryptophycin-52 on the microtubule network in cultured cells.

Objective: To visualize changes in microtubule organization and mitotic spindle formation in cells treated with Cryptophycin-52.

Materials:

-

Cells grown on glass coverslips in a 24-well plate

-

Cryptophycin-52

-

Methanol (ice-cold) or 4% paraformaldehyde in PBS

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (1% BSA in PBS)

-

Primary antibody: anti-α-tubulin monoclonal antibody

-

Secondary antibody: Fluorescently labeled anti-mouse IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various low concentrations of Cryptophycin-52 (e.g., 10-100 pM) for a desired time (e.g., 24 hours). Include a vehicle control.

-

-

Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with either ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

-

Permeabilization (if using paraformaldehyde fixation):

-

Wash the cells three times with PBS.

-

Incubate with permeabilization buffer for 10 minutes at room temperature.

-

-

Blocking:

-

Wash the cells three times with PBS.

-

Incubate with blocking buffer for 1 hour at room temperature.

-

-

Antibody Staining:

-

Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

-

Nuclear Staining and Mounting:

-

Wash the cells three times with PBS.

-

Incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature in the dark.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores. Capture images of the microtubule network and mitotic spindles.

-

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the cell cycle distribution of cells treated with Cryptophycin-52.[1]

Objective: To quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with Cryptophycin-52.

Materials:

-

Treated and control cells

-

PBS

-

70% ethanol (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

Collect both adherent and floating cells from the culture dish.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cell pellet once with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 100 µL of PBS.

-

While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to gate the cell population and generate a histogram of DNA content.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes a common method to detect and quantify apoptosis and necrosis.

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with Cryptophycin-52.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Centrifuge the cell suspension and wash the pellet with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use appropriate compensation settings for FITC and PI.

-

Generate a dot plot to distinguish between:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

Signaling Pathways and Visualizations

Low concentrations of Cryptophycin-52 primarily disrupt microtubule dynamics, leading to mitotic arrest. This arrest acts as a cellular stress signal that can activate downstream apoptotic pathways.

Cryptophycin-52 Induced Apoptotic Signaling Pathway

In prostate cancer cells, Cryptophycin-52 has been shown to induce apoptosis through a signaling cascade that involves the activation of c-Jun N-terminal kinase (JNK) and caspases.[4]

Caption: Cryptophycin-52 induced apoptotic signaling pathway.

Experimental Workflow for Investigating Cellular Effects

The following diagram illustrates a typical experimental workflow for characterizing the cellular effects of a novel tubulin-targeting agent like Cryptophycin-52.

Caption: Experimental workflow for cellular characterization.

Conclusion

This compound (Cryptophycin-52) is a highly potent antimitotic agent that exerts its effects at picomolar concentrations by suppressing microtubule dynamics. This leads to mitotic arrest and subsequent induction of apoptosis in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and similar compounds. The visualization of the key signaling pathway and a general experimental workflow should aid in the design and interpretation of future studies in this area.

References

- 1. In vitro pharmacology of cryptophycin 52 (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiproliferative mechanism of action of cryptophycin-52: Kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The novel antimicrotubule agent cryptophycin 52 (LY355703) induces apoptosis via multiple pathways in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cells in cryptophycin-induced cell-cycle arrest are susceptible to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Impact of Tubulin Polymerization-IN-52 on Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their function. The disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Tubulin polymerization-IN-52 (also known as Cryptophycin-52 or Cp-52) is a potent synthetic analog of the natural depsipeptide cryptophycin-1. This technical guide provides an in-depth overview of the effects of this compound on microtubule dynamics, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and relevant experimental workflows.

Core Mechanism of Action

This compound exerts its potent antiproliferative effects by directly interacting with tubulin and profoundly altering microtubule dynamics. It binds to a site on β-tubulin at the interdimer interface, partially overlapping with the maytansine binding site.[1] This binding event induces a conformational change in the tubulin dimer, resulting in a curved structure that is incompatible with the straight protofilaments of a normal microtubule lattice.[1] Consequently, this compound inhibits both the polymerization and depolymerization of microtubules.[1] At low nanomolar concentrations, it potently suppresses the dynamic instability of microtubules by reducing the rates and extents of both growing and shortening phases, effectively freezing the microtubule network.[2]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative parameters describing the interaction of this compound with tubulin and its effects on microtubule dynamics and cell proliferation.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (Cell Proliferation) | 11 pM | HeLa Cells | [2] |

| IC₅₀ (Microtubule Dynamicity) | 20 nM | In vitro | [2] |

| Kd (Binding to Microtubule Ends) | 47 nM | In vitro | [2] |

| IC₅₀ (Tubulin Polymerization) | ≈ 1-3 µM | In vitro | [3][4] |

Table 1: Potency and Binding Affinity of this compound

| Microtubule Dynamic Parameter | Control | 25 nM this compound | % Change | Reference |

| Shortening Rate | 14.6 ± 2.3 µm/min | 5.4 ± 1.3 µm/min | -63% | [2] |

| Growing Rate | 0.94 ± 0.11 µm/min | 0.7 ± 0.11 µm/min | -26% | [2] |

Table 2: Effect of this compound on Microtubule Dynamic Instability Parameters in vitro

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on microtubule dynamics.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.

Materials:

-

Purified tubulin (>99% pure)

-

Tubulin Polymerization Assay Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

DAPI (4′,6-diamidino-2-phenylindole)

-

This compound stock solution (in DMSO)

-

384-well black, clear-bottom plates

-

Fluorescence plate reader with temperature control

Procedure:

-

Prepare the tubulin polymerization reaction mix on ice. For a final volume of 20 µL per well, combine the following:

-

Tubulin to a final concentration of 2 mg/mL.

-

GTP to a final concentration of 1 mM.

-

Glycerol to a final concentration of 10%.

-

DAPI to a final concentration of 6.3 µM.

-

Varying concentrations of this compound or vehicle control (DMSO).

-

-

Transfer the reaction mixtures to the wells of a pre-chilled 384-well plate.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes.

-

Plot fluorescence intensity versus time to obtain polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve.

Immunofluorescence Staining of Microtubules in Cultured Cells

This protocol allows for the visualization of the microtubule network in cells treated with this compound.

Materials:

-

Cultured cells (e.g., HeLa, A549) grown on glass coverslips

-

This compound

-

Microtubule-stabilizing buffer (MTSB): 80 mM PIPES (pH 6.8), 1 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100

-

Fixative solution: 4% paraformaldehyde in PBS

-

Blocking buffer: 5% bovine serum albumin (BSA) in PBS

-

Primary antibody: Mouse anti-α-tubulin antibody

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

-

DAPI solution (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cultured cells with desired concentrations of this compound or vehicle control for the desired time.

-

Wash the cells twice with pre-warmed PBS.

-

Permeabilize the cells with MTSB for 1 minute at 37°C.

-

Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 30 minutes at room temperature.

-

Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.

Materials:

-

Cultured cells

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C in a humidified incubator.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC₅₀ value.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the action of this compound and the workflow of a typical experiment.

Caption: Mechanism of Action of this compound.

References

- 1. Conformational changes in tubulin upon binding cryptophycin-52 reveal its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative mechanism of action of cryptophycin-52: Kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Cryptophycin-52 and the Induction of Mitotic Catastrophe: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Cryptophycin-52, a synthetic analog of the natural cyanobacterial product cryptophycin 1, is a highly potent antimitotic agent that has demonstrated significant antiproliferative and cytotoxic activity against a broad range of cancer cell lines, including multidrug-resistant strains.[1][2] Its mechanism of action centers on its interaction with tubulin, the fundamental component of microtubules. By disrupting microtubule dynamics, Cryptophycin-52 induces a cascade of cellular events culminating in mitotic catastrophe, a form of cell death triggered by aberrant mitosis. This technical guide provides a comprehensive overview of Cryptophycin-52's effects, detailing its quantitative impact on cancer cells, the experimental protocols to assess its activity, and the signaling pathways it modulates.

Data Presentation: The Potency of Cryptophycin-52

Cryptophycin-52 exhibits its potent anticancer effects at exceptionally low concentrations, often in the picomolar range. The following tables summarize the quantitative data on its efficacy in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (Antiproliferative Activity) | Reference |

| HeLa | Cervical Cancer | 11 pM | [1][3] |

| LNCaP | Prostate Cancer (androgen-dependent) | ~1-10 pM (effective concentration) | [4] |

| DU-145 | Prostate Cancer (androgen-independent) | ~1-10 pM (effective concentration) | [4] |

| PC-3 | Prostate Cancer (androgen-independent) | >1 pM (less responsive) | [4] |

| Various Solid and Hematologic Tumor Cell Lines | - | Low picomolar range | [1] |

| Cell Line | Effect | Concentration for 50% Maximal Effect | Concentration for Maximal Effect | Reference |

| HeLa | Mitotic Block (Metaphase Arrest) | 26 pM | 100 pM (95% of cells) | [3] |

| HeLa | Inhibition of Cell Proliferation | 11 pM | - | [3] |

Core Mechanism: Disruption of Microtubule Dynamics

Cryptophycin-52's primary molecular target is tubulin. It binds to the microtubule ends with high affinity, kinetically stabilizing them and potently suppressing their dynamic instability.[3][5] This suppression of microtubule shortening and growing phases, without significantly altering the overall microtubule mass at low concentrations, is sufficient to disrupt the delicate balance required for the formation and function of the mitotic spindle.[3] At higher concentrations (≥10 times the IC50), Cryptophycin-52 can lead to the depolymerization of spindle microtubules.[3][5] This interference with the mitotic spindle activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest of cells in mitosis, specifically at the metaphase-anaphase transition.[1][3]

The Consequence: Induction of Mitotic Catastrophe and Apoptosis

Prolonged mitotic arrest is an unsustainable state for a cell. This extended pause in the cell cycle triggers a lethal cascade of events known as mitotic catastrophe. Mitotic catastrophe is a mode of cell death that occurs during or after a faulty mitosis and is often a precursor to apoptosis or necrosis.[6][7] In the case of Cryptophycin-52-treated cells, the sustained mitotic arrest ultimately leads to the activation of the apoptotic machinery.[4][8]

The signaling pathways leading to apoptosis following Cryptophycin-52-induced mitotic arrest are multifaceted and can be cell-type specific. Key players in this process include:

-

Caspases: The executioners of apoptosis, caspases, are activated downstream of the mitotic arrest. Specifically, the activation of caspase-3 and caspase-7 has been observed, leading to the cleavage of cellular substrates such as poly(ADP-ribose) polymerase (PARP).[4]

-

Bcl-2 Family: This family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, plays a crucial role in regulating apoptosis. Cryptophycin-52 has been shown to induce the phosphorylation of Bcl-2 and/or Bcl-xL. Overexpression of Bcl-2 can confer resistance to Cryptophycin-52-induced apoptosis.[4][9]

-

p53: The tumor suppressor protein p53 can be upregulated in response to Cryptophycin-52 in cells with wild-type p53, leading to the increased expression of its downstream targets like p21 and Bax. However, Cryptophycin-52 can induce apoptosis independently of p53 status, as it is effective in cells with mutant p53.[4][9]

-

c-Jun NH2-terminal Kinase (JNK): A sustained increase in the phosphorylation of JNK has been strongly correlated with Cryptophycin-52-induced apoptosis in prostate cancer cells.[4][9]

Visualizing the Process: Signaling Pathways and Experimental Workflows

To better understand the complex interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Caption: Signaling pathway of Cryptophycin-52-induced mitotic catastrophe and apoptosis.

Caption: General experimental workflow for investigating Cryptophycin-52's effects.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of Cryptophycin-52.

Antiproliferative and Cytotoxicity Assays (e.g., alamarBlue or MTT)

This protocol determines the concentration of Cryptophycin-52 that inhibits cell proliferation by 50% (IC50).

-

Cell Plating:

-

Harvest logarithmically growing cancer cells and perform a cell count.

-

Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of Cryptophycin-52 in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of Cryptophycin-52 in complete culture medium to achieve a range of final concentrations (e.g., from 1 pM to 100 nM). Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

-

Remove the medium from the 96-well plates and add 100 µL of the diluted Cryptophycin-52 solutions or vehicle control to the respective wells (in triplicate).

-

Incubate the plates for a specified period (e.g., 48, 72, or 96 hours).

-

-

Viability Assessment (using alamarBlue):

-

Add 10 µL of alamarBlue reagent to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.

-

-

Data Analysis:

-

Subtract the background reading from all wells.

-

Express the results as a percentage of the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the Cryptophycin-52 concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after Cryptophycin-52 treatment.[1]

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of Cryptophycin-52 (e.g., 10 pM, 50 pM, 100 pM) and a vehicle control for a specific duration (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software to generate DNA content histograms.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the mitotic spindle and overall microtubule organization.[3]

-

Cell Culture and Treatment:

-

Grow cells on sterile glass coverslips in a petri dish.

-

Treat the cells with Cryptophycin-52 at various concentrations (e.g., 20 pM, 300 pM) and a vehicle control.

-

-

Fixation and Permeabilization:

-

Wash the cells briefly with pre-warmed PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour.

-

Incubate with a primary antibody against α-tubulin (diluted in blocking solution) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

-

Mounting and Visualization:

-

Wash the cells three times with PBS.

-

(Optional) Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope.

-

Western Blotting for Apoptosis-Related Proteins

This protocol is for detecting the expression and activation of key proteins in the apoptotic pathway.

-

Protein Extraction:

-

Treat cells with Cryptophycin-52 as described for the cell cycle analysis.

-

Harvest the cells and wash them with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

-

Collect the supernatant (total protein extract).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, phospho-JNK, p53, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the expression of the target proteins to the loading control.

-

Conclusion

Cryptophycin-52 is an exceptionally potent antimitotic agent that induces mitotic catastrophe in cancer cells by stabilizing microtubule dynamics. Its ability to trigger cell death at picomolar concentrations highlights its potential as a powerful chemotherapeutic agent. The detailed protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate mechanisms of Cryptophycin-52 and to explore its therapeutic applications. Understanding the signaling pathways involved in Cryptophycin-52-induced cell death is crucial for identifying potential biomarkers of response and for the rational design of combination therapies to enhance its anticancer efficacy.

References

- 1. Antiproliferative mechanism of action of cryptophycin-52: Kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vitro pharmacology of cryptophycin 52 (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Conformational changes in tubulin upon binding cryptophycin-52 reveal its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

The Potent Anti-Cancer Profile of Cryptophycin-52: An In-depth Technical Guide to Early Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research into the anticancer activity of Cryptophycin-52 (LY355703), a synthetic analogue of the natural product Cryptophycin-1. Heralded in early studies as a highly potent antimitotic agent, Cryptophycin-52 demonstrated significant promise due to its picomolar efficacy and activity against multidrug-resistant cancer cell lines. This document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines relevant experimental protocols, and visualizes the core concepts through signaling and workflow diagrams.

Core Mechanism of Action: Microtubule Disruption

Cryptophycin-52 exerts its potent anticancer effects by interfering with microtubule dynamics, a critical process for cell division.[1][2] Unlike some microtubule-targeting agents that cause depolymerization at high concentrations, Cryptophycin-52's primary mechanism at low, clinically relevant concentrations is the suppression of microtubule dynamics.[2] It binds to tubulin, the fundamental protein subunit of microtubules, at the vinca alkaloid binding site or an overlapping one.[3][4][5] This high-affinity, non-covalent binding induces a conformational change in tubulin, leading to the stabilization of microtubules and the kinetic suppression of their dynamic instability—the alternating phases of growth and shortening essential for mitotic spindle formation and function.[2][3][6]

The binding of just a few molecules of Cryptophycin-52 at the microtubule ends is sufficient to significantly inhibit both the rate and extent of microtubule shortening and growing.[1][7] This potent suppression of dynamics ultimately leads to mitotic arrest in the G2-M phase of the cell cycle, where cells are unable to form a proper mitotic spindle and segregate their chromosomes, subsequently triggering apoptosis (programmed cell death).[1][4]

Quantitative Analysis of Anticancer Activity

Early research quantified the potent in vitro activity of Cryptophycin-52 across a range of human cancer cell lines. The data consistently demonstrated its superiority in potency compared to established chemotherapeutic agents of the time, such as paclitaxel and vinca alkaloids.

Table 1: In Vitro Antiproliferative Activity of Cryptophycin-52 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (pM) | Reference |

| HeLa | Cervical Cancer | 11 | [2] |

| LNCaP | Prostate Cancer | ~1-10 | [4] |

| DU-145 | Prostate Cancer | ~1-10 | [4] |

| PC-3 | Prostate Cancer | ~1-10 | [4] |

| Various Solid & Hematologic Tumors | - | Low Picomolar Range | [8] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

A significant finding in the early evaluation of Cryptophycin-52 was its efficacy against multidrug-resistant (MDR) cancer cell lines. Unlike paclitaxel and vinca alkaloids, which are often rendered ineffective by the overexpression of efflux pumps like P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein (MRP), Cryptophycin-52 showed minimal susceptibility to these resistance mechanisms.[1][8][9] This suggested a potential therapeutic advantage in treating tumors that had developed resistance to other chemotherapies.

Table 2: Comparative Potency of Cryptophycin-52 and Other Antimicrotubule Agents

| Agent | Relative Potency vs. Paclitaxel & Vinca Alkaloids | Reference |

| Cryptophycin-52 | 40–400 times more potent | [1][4] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the early research on Cryptophycin-52.

Cell Viability and Antiproliferative Assays

Objective: To determine the concentration-dependent effect of Cryptophycin-52 on cancer cell proliferation and viability.

Methodology (MTT/alamarBlue Assay):

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of Cryptophycin-52 is prepared, and the cells are treated with various concentrations for a specified period (e.g., 48-72 hours). Control wells receive the vehicle (e.g., DMSO) only.

-

Reagent Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or alamarBlue is added to each well.

-

Incubation: The plates are incubated for a few hours to allow viable cells to metabolize the reagent. Live cells with active metabolism convert MTT into a purple formazan product or reduce the alamarBlue reagent, causing a color change.

-

Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. For alamarBlue, fluorescence is measured.

-

Analysis: The absorbance or fluorescence values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis

Objective: To determine the effect of Cryptophycin-52 on cell cycle progression.

Methodology (Flow Cytometry):

-

Cell Treatment: Cells are treated with Cryptophycin-52 at various concentrations for a defined period.

-